molecular formula C20H20ClFN2O5 B5206370 [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid

Cat. No.: B5206370
M. Wt: 422.8 g/mol
InChI Key: DUGQUALKQCRPJC-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl and a fluorophenyl group, along with an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the target compound. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed using spectroscopic techniques like NMR and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes and receptors.

Medicine

In the medical field, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This interaction can affect various cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone stands out due to its unique combination of a piperazine ring with chlorophenyl and fluorophenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O.C2H2O4/c19-16-7-3-1-5-14(16)13-21-9-11-22(12-10-21)18(23)15-6-2-4-8-17(15)20;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGQUALKQCRPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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